N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
Overview
Description
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is a chemical compound with the empirical formula C8H12BNO5S and a molecular weight of 245.06 g/mol . This compound is known for its unique structure, which includes a boronic acid group and a sulfonamide group, making it a valuable tool in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide typically involves the reaction of 4-boronobenzenesulfonyl chloride with ethanolamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade solvents and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide involves its ability to form reversible covalent bonds with diols and hydroxyl groups. This property makes it a valuable tool in studying enzyme inhibition, as it can bind to the active site of enzymes and inhibit their activity . The boronic acid group interacts with serine residues in the active site of serine proteases, leading to the formation of a stable complex that prevents substrate binding and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Boronobenzenesulfonamide: Lacks the hydroxyethyl group, making it less versatile in forming hydrogen bonds.
N-(2-Hydroxyethyl) 4-methylbenzenesulfonamide: Contains a methyl group instead of a boronic acid group, altering its reactivity and applications.
N-(2-Hydroxyethyl) 4-nitrobenzenesulfonamide: Contains a nitro group, which significantly changes its chemical properties and reactivity.
Uniqueness
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is unique due to its combination of a boronic acid group and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and makes it a versatile tool in various scientific research fields .
Properties
IUPAC Name |
[4-(2-hydroxyethylsulfamoyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO5S/c11-6-5-10-16(14,15)8-3-1-7(2-4-8)9(12)13/h1-4,10-13H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYVRTONAFVNJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCO)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657144 | |
Record name | {4-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-77-3 | |
Record name | {4-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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